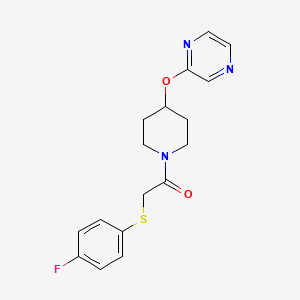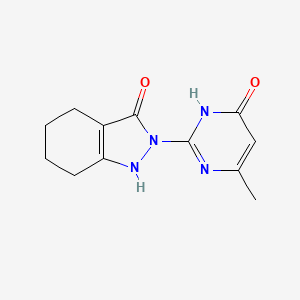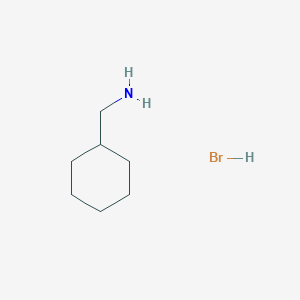
Cyclohexylmethanamine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylmethanamine hydrobromide is an organic compound belonging to the aliphatic amine class. It appears as a colorless liquid , although samples are often colored due to contaminants. The compound has a fishy odor and is miscible with water .
Synthesis Analysis
Cyclohexylmethanamine can be synthesized via several methods. One approach involves starting from cyclohexanone and proceeding through a series of chemical transformations. Continuous flow synthesis has been developed for efficient production, with in-line separation and minimal intermediate purification .Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Neurodegeneration Research
Cyclohexylmethanamine hydrobromide has been implicated in studies related to neurotoxicity and neurodegeneration. For instance, a study on Cypermethrin, a class II pyrethroid pesticide that can cross the blood-brain barrier, inducing neurotoxicity and motor deficits, highlights the importance of understanding how similar compounds interact with neuronal systems. Cypermethrin modulates neurotransmitters and induces oxidative stress in neuronal cells, which may parallel the neuroactive potential of cyclohexylmethanamine hydrobromide in neurotoxicological research (A. Singh et al., 2012).
Respiratory Diseases Treatment
Ambroxol, a mucoactive agent and a derivative related to the cyclohexyl structure, showcases the utility of cyclohexyl derivatives in treating respiratory conditions. Ambroxol has been widely used to treat both acute and chronic respiratory diseases, demonstrating significant benefits as a secretolytic therapy in disorders associated with abnormal mucus secretion and impaired transport (A. Kantar et al., 2020).
Cancer Treatment and Immunotherapy
Cyclophosphamide, an alkylating agent with a cyclohexyl structure, has been extensively studied for its clinical applications in cancer treatment and as an immunosuppressive agent. Its mechanisms include DNA damage and modulation of immune response, offering a pathway to explore related compounds like cyclohexylmethanamine hydrobromide for similar applications (Howard L. Weiner & Jeffrey A. Cohen, 2002).
Drug Delivery Systems
Cyclodextrins, cyclic oligosaccharides that can include cyclohexyl groups, illustrate the role of cyclohexyl derivatives in enhancing drug solubility, stability, and bioavailability. Their ability to form inclusion complexes with various molecules underpins their significance in pharmaceutical formulations, potentially guiding the use of cyclohexylmethanamine hydrobromide in similar applications (R. Challa et al., 2005).
Environmental Impact and Water Treatment
Studies on the environmental fate of veterinary pharmaceuticals, including compounds with cyclohexyl structures, emphasize the importance of understanding the sorption and degradation behaviors of these compounds in natural ecosystems. This knowledge can aid in assessing the environmental impact of cyclohexylmethanamine hydrobromide and developing strategies for its removal or degradation in water treatment processes (J. Tolls, 2001).
Eigenschaften
IUPAC Name |
cyclohexylmethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.BrH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEXWMLYXHXELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethanamine;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

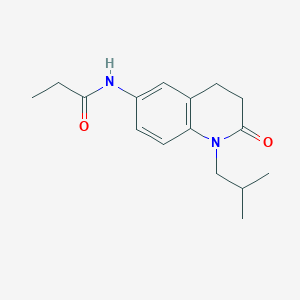
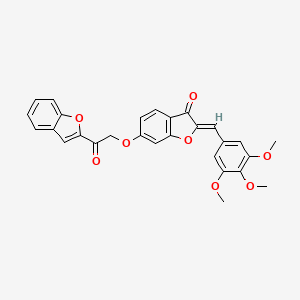
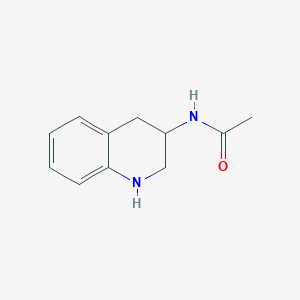
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)
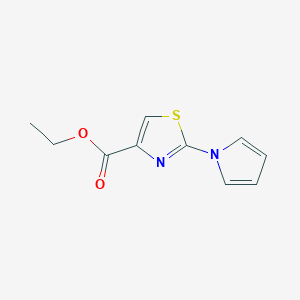
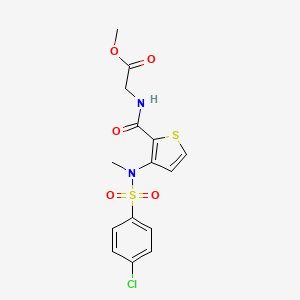
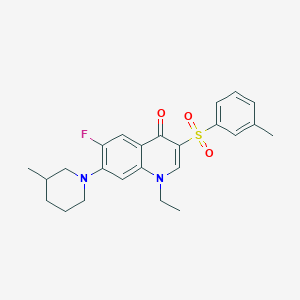
![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)
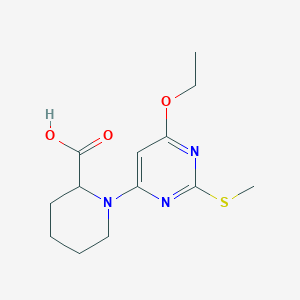
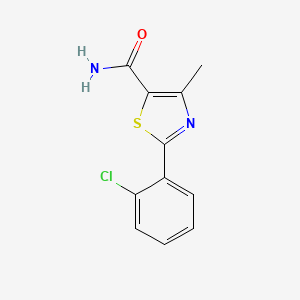
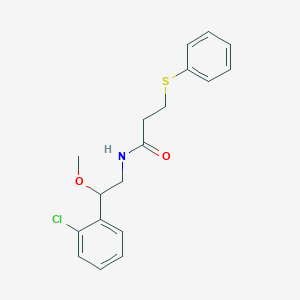
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
